

An In-depth Technical Guide to 2-Butanoylcyclohexan-1-one

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Compound of Interest

Compound Name: 2-Butanoylcyclohexan-1-one

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of **2-Butanoylcyclohexan-1-one**. While experimental data for this specific molecule is limited in current scientific literature, this document compiles available computed data and outlines a robust, generalized experimental protocol for its synthesis based on well-established chemical principles. This guide is intended to serve as a foundational resource for researchers and professionals in organic chemistry and drug development who are interested in 2-acylcyclohexanones and their potential applications.

Introduction

2-Butanoylcyclohexan-1-one is a dicarbonyl compound belonging to the class of 2-acylcyclohexanones. This class of molecules holds significant interest in synthetic organic chemistry as versatile intermediates for the construction of more complex molecular architectures. Their potential applications can span from building blocks for natural product synthesis to scaffolds in medicinal chemistry. This guide aims to provide a detailed understanding of the core characteristics of **2-Butanoylcyclohexan-1-one**.

Molecular Structure and Properties

The molecular structure of **2-Butanoylcyclohexan-1-one** consists of a cyclohexanone ring substituted at the 2-position with a butanoyl group.

Chemical Identifiers:

- IUPAC Name: **2-butanoylcyclohexan-1-one**[\[1\]](#)
- Molecular Formula: C₁₀H₁₆O₂[\[1\]](#)
- Canonical SMILES: CCCC(=O)C1CCCCC1=O[\[1\]](#)
- InChI Key: XETGXVFFSABOGK-UHFFFAOYSA-N[\[1\]](#)

Physicochemical Properties

While experimental physical properties such as melting and boiling points are not readily available in the cited literature, computational predictions provide valuable estimates.

Property	Value	Source
Molecular Weight	168.23 g/mol	PubChem [1]
XLogP3	1.7	PubChem [1]
Hydrogen Bond Donor Count	0	PubChem [1]
Hydrogen Bond Acceptor Count	2	PubChem [1]
Rotatable Bond Count	3	PubChem [1]
Exact Mass	168.115029749 g/mol	PubChem [1]
Topological Polar Surface Area	34.1 Å ²	PubChem [1]

Note: The data presented in this table is computationally derived and may differ from experimental values.

Synthesis of 2-Butanoylcyclohexan-1-one

A highly effective and widely used method for the synthesis of 2-acylcyclohexanones is the Stork enamine acylation. This reaction involves the acylation of an enamine derived from a ketone, in this case, cyclohexanone.

Theoretical Synthetic Pathway

The synthesis of **2-Butanoylcyclohexan-1-one** can be conceptually broken down into three main steps:

- **Enamine Formation:** Cyclohexanone reacts with a secondary amine (e.g., pyrrolidine, morpholine, or piperidine) to form a nucleophilic enamine intermediate.
- **Acylation:** The enamine then reacts with an acylating agent, butanoyl chloride, via nucleophilic acyl substitution.
- **Hydrolysis:** The resulting iminium salt is hydrolyzed to yield the final product, **2-Butanoylcyclohexan-1-one**.

Generalized Experimental Protocol

The following is a generalized experimental protocol for the synthesis of **2-Butanoylcyclohexan-1-one** via the Stork enamine acylation.

Materials:

- Cyclohexanone
- Pyrrolidine (or other suitable secondary amine)
- Butanoyl chloride
- Triethylamine
- Anhydrous benzene or toluene
- Anhydrous diethyl ether
- Hydrochloric acid (aqueous solution)

- Sodium bicarbonate (saturated aqueous solution)
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous magnesium sulfate or sodium sulfate
- Dean-Stark apparatus
- Standard laboratory glassware for organic synthesis

Procedure:

- Formation of the Enamine:
 - In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, combine cyclohexanone (1.0 eq) and pyrrolidine (1.2 eq) in anhydrous benzene or toluene.
 - Heat the mixture to reflux and continuously remove the water formed during the reaction using the Dean-Stark trap.
 - Monitor the reaction by TLC or GC until the starting material is consumed.
 - Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure to obtain the crude enamine.
- Acylation of the Enamine:
 - Dissolve the crude enamine in an anhydrous, non-polar solvent such as diethyl ether or benzene under an inert atmosphere (e.g., nitrogen or argon).
 - Add triethylamine (1.1 eq) to the solution to act as a proton scavenger.
 - Cool the solution in an ice bath to 0 °C.
 - Slowly add butanoyl chloride (1.0 eq) to the cooled solution with stirring.
 - Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC or GC).

- Hydrolysis and Work-up:
 - To the reaction mixture, add a dilute aqueous solution of hydrochloric acid and stir vigorously to hydrolyze the iminium salt.
 - Separate the organic layer and wash it sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
 - Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
 - Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
- Purification:
 - The crude **2-Butanoylcyclohexan-1-one** can be purified by vacuum distillation or column chromatography on silica gel.

Spectroscopic Characterization (Theoretical)

Although experimental spectra for **2-Butanoylcyclohexan-1-one** are not available in the searched literature, the expected spectroscopic features can be predicted based on its structure.

- ^1H NMR: The spectrum would be expected to show signals for the protons of the ethyl group (a triplet and a quartet), the methylene protons adjacent to the carbonyl in the butanoyl chain (a triplet), and a complex set of multiplets for the protons on the cyclohexanone ring.
- ^{13}C NMR: The spectrum should display ten distinct signals corresponding to the ten carbon atoms in the molecule. Key signals would include two carbonyl carbons (one for the ketone and one for the butanoyl group) and eight aliphatic carbons.
- IR Spectroscopy: The infrared spectrum would be characterized by two strong absorption bands in the carbonyl region (typically between $1680\text{-}1720\text{ cm}^{-1}$) corresponding to the two C=O stretching vibrations.
- Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak (M^+) at $m/z = 168$. The fragmentation pattern would likely involve cleavage at the acyl group

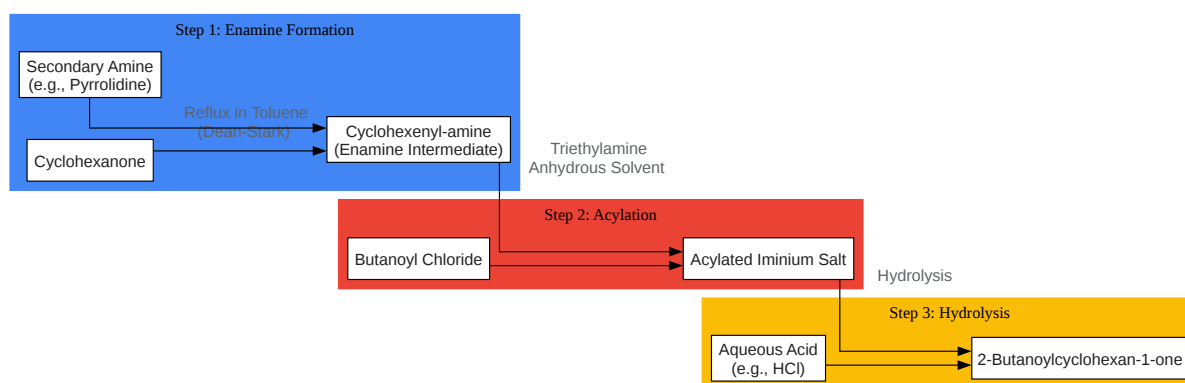
and within the cyclohexanone ring.

Potential Applications in Drug Development

While no specific biological activities for **2-Butanoylcyclohexan-1-one** have been reported, the 2-acylcyclohexanone scaffold is a known pharmacophore in various biologically active compounds. For instance, derivatives of cyclohexane-1,3-dione, which are structurally related, have been investigated for their herbicidal and potential anti-diabetic properties. The dicarbonyl functionality in **2-Butanoylcyclohexan-1-one** provides a handle for further chemical modifications, making it a potentially valuable starting material for the synthesis of novel compounds with therapeutic potential.

Logical Workflow for Synthesis

The following diagram illustrates the logical workflow for the synthesis of **2-Butanoylcyclohexan-1-one**.



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Caption: Synthetic pathway for **2-Butanoylcyclohexan-1-one**.

Conclusion

2-Butanoylcyclohexan-1-one is a molecule with potential as a synthetic intermediate. While comprehensive experimental data is currently lacking in the public domain, this guide provides a solid theoretical foundation for its properties and a reliable, generalized protocol for its synthesis via the Stork enamine acylation. Further research is warranted to fully characterize this compound and explore its potential applications in various fields, including drug discovery and materials science. Researchers are encouraged to use the provided protocol as a starting point for their investigations and to contribute to the body of knowledge on this and related compounds.

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References

- 1. 2-Butanoylcyclohexan-1-one | C₁₀H₁₆O₂ | CID 12502751 - PubChem [pubchem.ncbi.nlm.nih.gov]
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